molecular formula C20H16Cl2N4O2 B6040826 1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide

1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide

Cat. No.: B6040826
M. Wt: 415.3 g/mol
InChI Key: KGHGMPFDZHLNQO-UHFFFAOYSA-N
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Description

1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide is a complex organic compound characterized by its aromatic structure and multiple functional groups

Properties

IUPAC Name

1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-15-6-4-13(9-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-16(22)18(24)10-14/h1-10H,23-24H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGMPFDZHLNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N)C(=O)NC3=CC(=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-chloroaniline with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-N,3-N-bis(3-amino-4-bromophenyl)benzene-1,3-dicarboxamide
  • 1-N,3-N-bis(3-amino-4-fluorophenyl)benzene-1,3-dicarboxamide
  • 1-N,3-N-bis(3-amino-4-methylphenyl)benzene-1,3-dicarboxamide

Uniqueness: 1-N,3-N-bis(3-amino-4-chlorophenyl)benzene-1,3-dicarboxamide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

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